4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile
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Overview
Description
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core
Preparation Methods
The synthesis of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-iodobenzonitrile.
Nucleophilic Substitution: The 3-iodobenzonitrile undergoes a nucleophilic substitution reaction with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Mechanism of Action
The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The fluorine and iodine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can be compared with similar compounds such as:
4-((2-Fluorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Chloro-4-((2-Fluorobenzyl)oxy)phenylboronic acid: The presence of a boronic acid group in this compound makes it suitable for different types of coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical transformations and applications.
Properties
Molecular Formula |
C14H9FINO |
---|---|
Molecular Weight |
353.13 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
HHMFFVRISQRGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)F |
Origin of Product |
United States |
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